2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. This compound features a methanesulfonyl group attached to the pyrrolo core, which enhances its chemical reactivity and potential biological activity. The molecular formula is and it has a molecular weight of approximately 157.60 g/mol. The hydrochloride salt form increases its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmacology .
The chemical reactivity of 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can be attributed to the presence of the methanesulfonyl group, which can undergo nucleophilic substitution reactions. The compound may react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, the pyrimidine moiety can participate in electrophilic aromatic substitution reactions under appropriate conditions. Such reactions are crucial for modifying the compound to enhance its pharmacological properties.
Preliminary studies suggest that 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride exhibits promising biological activities, including antitumor and antimicrobial properties. Its structural similarity to other known bioactive compounds allows it to interact with various biological targets, potentially inhibiting key enzymes or pathways involved in disease processes. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
The synthesis of 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods require careful optimization of reaction conditions to achieve high yields and purity of the desired compound .
2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has potential applications in:
Interaction studies involving 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies are essential for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride | 157327-51-0 | 1.00 | Base structure without substituents |
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride | 424819-90-9 | 0.94 | Methyl substitution at position 2 |
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride | 157327-52-1 | 0.91 | Amino group at position 2 |
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | 1367986-07-9 | 0.79 | Chlorine substitution affecting reactivity |
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | 16372-08-0 | 0.77 | Different substitution pattern |
These compounds highlight the uniqueness of 2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride due to its specific methanesulfonyl functional group and its potential for diverse biological interactions compared to others in the same class .